![molecular formula C21H23NS B374793 N-allyl-N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methylamine](/img/structure/B374793.png)
N-allyl-N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-prop-2-enylpropan-1-amine is a complex organic compound with a unique structure that includes a benzothiepin core
Preparation Methods
The synthesis of (3E)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-prop-2-enylpropan-1-amine typically involves multiple steps. The synthetic route may include the formation of the benzothiepin core, followed by the introduction of the propan-1-amine side chain. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may scale up these reactions, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3E)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-prop-2-enylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biochemical pathways.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream effects. The pathways involved can include signal transduction cascades, leading to various physiological responses.
Comparison with Similar Compounds
Similar compounds to (3E)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-prop-2-enylpropan-1-amine include other benzothiepin derivatives. These compounds share the benzothiepin core but differ in their side chains and functional groups. The uniqueness of (3E)-3-(6H-benzocbenzothiepin-11-ylidene)-N-methyl-N-prop-2-enylpropan-1-amine lies in its specific side chain, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23NS |
|---|---|
Molecular Weight |
321.5g/mol |
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C21H23NS/c1-3-14-22(2)15-8-12-19-18-10-5-4-9-17(18)16-23-21-13-7-6-11-20(19)21/h3-7,9-13H,1,8,14-16H2,2H3/b19-12+ |
InChI Key |
MPGPLWGAOFVVRH-XDHOZWIPSA-N |
SMILES |
CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC=C |
Isomeric SMILES |
CN(CC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31)CC=C |
Canonical SMILES |
CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)
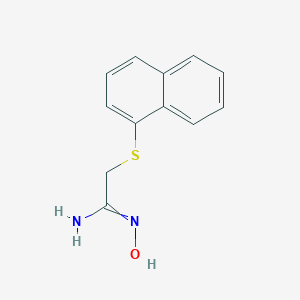
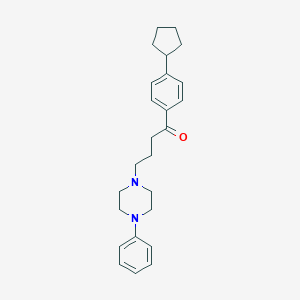
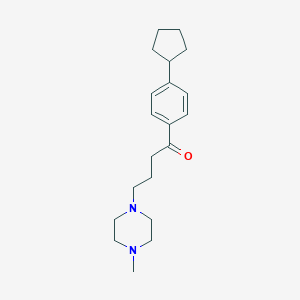
![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)
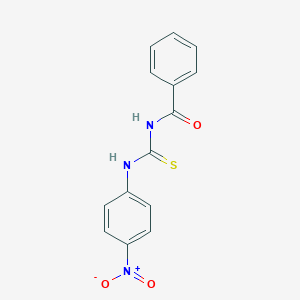
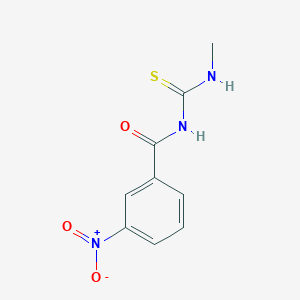
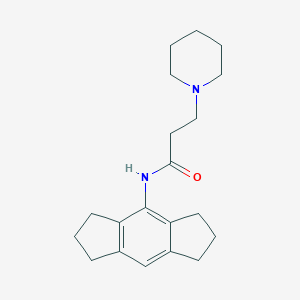
![1-(3-chloro-8-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374728.png)
![1-(9-cyclopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374733.png)
![8-isopropyl-6-(4-methyl-1-piperazinyl)-5,6-dihydro[1]benzothiepino[2,3-b]pyridine](/img/structure/B374734.png)
![1-(8-Chloro-7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374735.png)
![1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-isopropylpiperazine](/img/structure/B374737.png)
